N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide
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Overview
Description
The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, one-pot synthesis, NMR, and quantum chemical approach have been used in the synthesis of related compounds . Another method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques. For example, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve several steps. For instance, the formation of 1,4-dioxane via pyrocatechol cleavage of the methyl group with LiOH forming an acetyl chloride has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a related compound, Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-, is 178.1846 .Scientific Research Applications
Synthesis and Chemical Applications
- The compound is involved in the synthesis of novel heterocyclic compounds exhibiting significant biological activities. One study detailed the synthesis of various benzodifuranyl derivatives, demonstrating potent anti-inflammatory and analgesic properties, highlighting the compound's role as a precursor in medicinal chemistry (Abu‐Hashem et al., 2020).
- Research on cyclic aminooxycarbenes showcases the reactivity of similar compounds in generating oxazolidin-2-ylidenes through thermolysis, indicating the potential of such structures in synthesizing a variety of nitrogen-containing heterocycles (Couture & Warkentin, 1997).
Biological Studies and Applications
- Studies on SARS-CoV 3C-like protease inhibitors derived from thieno[2,3‐d]‐pyrimidine derivatives, including compounds structurally related to the query compound, have shown promising activity against influenza A neuraminidase virus, suggesting their potential as antiviral agents (El-All et al., 2016).
- The interaction of antagonists structurally similar to the query compound with the CB1 cannabinoid receptor has been analyzed, offering insights into the molecular dynamics of receptor-ligand interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-10-15-4-2-3-5-18(15)25(14)22(27)23-16-11-21(26)24(13-16)17-6-7-19-20(12-17)29-9-8-28-19/h2-7,12,14,16H,8-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHPLLKNCANQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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